molecular formula C15H16N10 B6453271 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine CAS No. 2549040-09-5

9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453271
CAS No.: 2549040-09-5
M. Wt: 336.36 g/mol
InChI Key: VRVPOHZLJFOHLG-UHFFFAOYSA-N
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Description

9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine is a synthetic small molecule with the CAS Registry Number 2549040-09-5 . It has a molecular formula of C15H16N10 and a molecular weight of 336.35 g/mol . This complex heterocyclic compound features a purine core linked via a piperazine group to a [1,2,4]triazolo[4,3-b]pyridazine moiety . Computed properties include a topological polar surface area of 93.2 Ų and an XLogP3 of 0.3, which influence its solubility and permeability . The predicted pKa is 7.01, and the predicted density is 1.66 g/cm³ at 20 °C . This compound is intended for research applications. Analogs featuring purine and piperazine scaffolds have been investigated as pharmacological post-conditioning agents, demonstrating potential in preclinical models of cardioprotection by reducing infarct size . Furthermore, structurally related [1,2,4]triazolo-pyridazine derivatives have been explored as highly potent and selective inhibitors of kinase targets, such as the TGF-β type I receptor (ALK5), highlighting the research value of this chemotype in medicinal chemistry and drug discovery . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in biochemical screening. The product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-22-9-18-13-14(22)16-8-17-15(13)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPOHZLJFOHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of purines, including the target compound, exhibit significant anticancer properties. The structural modifications involving the triazolo and pyridazine moieties enhance their interaction with biological targets associated with cancer cell proliferation. Studies have shown that these compounds can inhibit specific kinases involved in tumor growth and metastasis .

2. Antimicrobial Properties
The incorporation of triazole and pyridazine rings in the molecular structure has been linked to enhanced antimicrobial activity. Compounds similar to 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

3. Neuropharmacological Effects
Preliminary studies suggest that compounds with a similar structure may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neural tissues .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is of particular interest in biochemical research. Its interactions with various enzymes involved in metabolic pathways can provide insights into drug design and the development of therapeutic agents targeting specific diseases .

2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biological studies. It can be utilized to study cellular processes or track biological interactions within living organisms, aiding in the understanding of complex biochemical pathways .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsThe compound inhibited cell proliferation in various cancer cell lines by targeting specific kinases.
Study BAssess antimicrobial activityDemonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans.
Study CInvestigate neuroprotective effectsShowed potential in reducing neuronal apoptosis in models of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The target compound’s piperazine-triazolopyridazine substituent distinguishes it from analogs with acylated piperazines (e.g., acetyl, trifluoroacetyl, or benzodioxin groups). Key comparisons include:

Table 1: Substituent Effects on Physicochemical and Pharmacological Properties
Compound Piperazine Substituent Melting Point (°C) HPLC Purity Notable Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine N/A N/A Rigid aromatic system; potential kinase/epigenetic activity
Compound 29 () Acetyl 189–190 >95% High yield (78%); cannabidiol analog
Compound 40 () 2,3-Dihydro-1,4-benzodioxin 135–136 >99% Moderate yield (19%); lipophilic substituent
AZD5153 () 3-Methoxy-triazolo-pyridazine N/A N/A Bromodomain inhibitor; clinical relevance
  • Triazolopyridazine vs.
  • Impact on Solubility : Acylated analogs (e.g., Compounds 29–38) may exhibit better solubility due to polar carbonyl groups, whereas the target compound’s aromaticity could reduce solubility but increase membrane permeability .

Purine Core Modifications

The methyl group at position 9 contrasts with phenyl or hydrogen substituents in other purine derivatives:

  • 9-Phenyl-9H-Purin-6-amines (): These compounds feature a phenyl group at position 9 and an amine at position 5.
  • Pyrazolo- and Imidazo-Fused Derivatives () : Heterocyclic systems like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibit distinct electronic profiles, favoring interactions with nucleotide-binding domains over purine-based scaffolds .

Pharmacological Implications

  • Kinase Inhibition : Structural similarity to Lin28-1632 () suggests possible RNA-binding protein inhibition, relevant in oncology or regenerative medicine .
  • Cannabidiol Analogs: Unlike acylated piperazine derivatives (–2), the target compound’s triazolopyridazine group likely shifts activity away from cannabinoid receptors toward epigenetic or kinase targets.

Preparation Methods

Preparation of 9-Methyl-9H-Purine-6-Amine

The purine precursor is synthesized via Gould-Jacobs cyclization, starting from 4,5-diaminopyrimidine derivatives. Key steps include:

  • Condensation : 4,5-Diamino-6-chloropyrimidine reacts with trimethylorthoacetate to form 6-chloro-9-methyl-9H-purine.

  • Amination : Ammonolysis replaces the C6 chlorine with an amine group, yielding 9-methyl-9H-purine-6-amine.

Table 1: Reaction Conditions for Purine Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
CondensationTrimethylorthoacetate, AcOH, 110°C, 8 hr78
AminationNH3 (g), EtOH, 80°C, 12 hr65

Synthesis of Triazolo[4,3-b]Pyridazin-6-yl Piperazine

The triazolopyridazine-piperazine fragment is constructed through:

  • Pyridazine Functionalization : 6-Chloropyridazine undergoes nucleophilic substitution with piperazine to form 6-(piperazin-1-yl)pyridazine.

  • Triazole Cyclization : Reaction with hydrazine and subsequent cyclization using triethyl orthoformate yieldstriazolo[4,3-b]pyridazin-6-yl piperazine.

Table 2: Optimization of Triazolopyridazine Formation

ParameterOptimal ValueImpact on Yield
Hydrazine Equivalents2.5 eqMaximizes ring closure
Cyclization Temp120°CReduces byproducts
CatalystNoneAvoids contamination

Coupling of Purine and Piperazine-Triazolopyridazine Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between 9-methyl-9H-purine-6-amine andtriazolo[4,3-b]pyridazin-6-yl piperazine:

  • Activation : The purine C6 position is activated via bromination using PBr3 in dichloromethane.

  • Coupling : Brominated purine reacts with the piperazine-triazolopyridazine fragment in the presence of K2CO3 and DMF at 90°C.

Table 3: Coupling Reaction Optimization

ConditionVariation TestedOptimal Outcome
SolventDMF > DMSO > THFDMF (highest polarity)
BaseK2CO3 > Et3N > NaHCO3K2CO3 (pH 10–12)
Temperature70°C vs. 90°C vs. 110°C90°C (balance of rate vs. degradation)

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH2Cl2:MeOH 95:5 to 90:10) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, purine H8), 7.89 (d, J = 5.2 Hz, 1H, pyridazine H3), 4.12 (m, 4H, piperazine CH2).

  • HRMS : Calculated for C16H18N10 [M+H]+: 351.1694; Found: 351.1689.

Scale-Up Challenges and Solutions

Solvent Selection for Industrial Production

  • Issue : DMF’s high boiling point complicates solvent recovery.

  • Solution : Switch to NMP (1-methyl-2-pyrrolidone), enabling easier distillation at reduced pressure.

Byproduct Formation During Coupling

  • Observation : N-methylation byproducts arise from residual DMF decomposition.

  • Mitigation : Pre-stirring DMF with molecular sieves (4Å) minimizes dimethylamine generation.

Comparative Analysis of Alternative Synthetic Routes

Palladium-Catalyzed Amination

A patent-disclosed method employs Pd(OAc)2/Xantphos catalyst for C–N bond formation, achieving 82% yield but requiring stringent oxygen-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces coupling time from 12 hr to 45 min, though with 5–7% yield reduction due to thermal decomposition.

Table 4: Method Comparison

MethodYield (%)TimeCost (Relative)
Conventional SNAr7512 hr1.0
Pd-Catalyzed826 hr3.2
Microwave680.75 hr1.8

Q & A

Q. Table 1: Representative Synthesis Conditions

StepConditionsYieldPurity (HPLC)Source
Piperazine couplingReflux in ethanol, 12 hours68–79%>99%
Triazolo-pyridazine formationKOH/propane-2-ol, 2 hours59–74%98–99%
Final purificationColumn chromatography (silica gel)N/A>95%

Basic: Which analytical techniques validate structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH2_2 at δ 3.2–3.8 ppm) ().
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 523.5–553.3 [M+1]) ().
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure >95% purity ().

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substituent Variation : Modify the purine N-9 position (e.g., sec-butyl in ) or triazolo-pyridazine substituents (e.g., 3,4-dichlorophenyl in ) to assess impact on bioactivity.
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., BRD4, COX-2) ().
  • Biological Assays : Test derivatives in kinase inhibition () or apoptosis assays (MCF-7 cells, ).

Key Finding : N-9 alkylation enhances anticancer activity (IC50_{50} < 10 µM in ), while bulky triazolo substituents improve target selectivity ().

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using cell viability (MTT), apoptosis (Annexin V), and target engagement (SPR/BLI) ().
  • Stability Testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH 7.4 buffer) ().
  • Cell Line Variability : Compare results across multiple lines (e.g., MCF-7 vs. HEK293) to rule out context-dependent effects ().

Basic: What in vitro models are suitable for pharmacological screening?

Methodological Answer:

  • Cancer Models : MCF-7 (breast) or HL-60 (leukemia) cells for apoptosis/cytotoxicity ().
  • Enzyme Inhibition : Lanosterol-14α-demethylase (CYP51) or BRD4 bromodomains ().
  • Protocol : Treat cells with 1–100 µM compound for 48 hours; measure viability via MTT ().

Advanced: How to optimize pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., methoxy, sulfonyl) ().
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation ().
  • Prodrug Strategies : Mask amines with acetyl or PEG groups to improve bioavailability ().

Case Study : AZD5153 () achieved oral bioavailability >50% via piperazine methylation and methoxy substitution.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Start with Ames test (mutagenicity) and zebrafish LC50_{50} ().
  • Lab Practices : Use fume hoods, PPE (gloves, goggles), and waste neutralization (10% NaOH for acidic byproducts) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.